molecular formula C6H5NO2 B118717 Isonicotinic acid CAS No. 55-22-1

Isonicotinic acid

Cat. No.: B118717
CAS No.: 55-22-1
M. Wt: 123.11 g/mol
InChI Key: TWBYWOBDOCUKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the chemical formula C₆H₅NO₂. It is a derivative of pyridine, featuring a carboxylic acid group at the 4-position. This compound is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinic acid can be synthesized through various methods. One common approach involves the oxidation of 4-methylpyridine (4-picoline) using potassium permanganate or other oxidizing agents. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 4-methylpyridine. This process involves the use of catalysts such as vanadium pentoxide (V₂O₅) and molybdenum trioxide (MoO₃) under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Ammoxidation of 4-Picoline

4-Methylpyridine (4-picoline) undergoes ammoxidation followed by hydrolysis:
Reaction:
NC5H4CH3+1.5O2+NH3NC5H4CN+3H2O\text{NC}_5\text{H}_4\text{CH}_3+1.5\,\text{O}_2+\text{NH}_3\rightarrow \text{NC}_5\text{H}_4\text{C}\equiv \text{N}+3\,\text{H}_2\text{O}
NC5H4CN+2H2ONC5H4CO2H+NH3\text{NC}_5\text{H}_4\text{C}\equiv \text{N}+2\,\text{H}_2\text{O}\rightarrow \text{NC}_5\text{H}_4\text{CO}_2\text{H}+\text{NH}_3

  • Catalyst: Mixed metal oxides (e.g., V₂O₅, MoO₃) .

  • Yield: >80% on an industrial scale .

Oxidation of 4-Picoline

Direct oxidation using nitric acid:
Reaction:
NC5H4CH3+HNO3NC5H4CO2H+H2O+NOx\text{NC}_5\text{H}_4\text{CH}_3+\text{HNO}_3\rightarrow \text{NC}_5\text{H}_4\text{CO}_2\text{H}+\text{H}_2\text{O}+\text{NO}_x

  • Conditions: Elevated temperatures (150–200°C) .

  • Byproducts: CO₂ and nitrogen oxides .

Formation of Hydrazide Derivatives

This compound hydrazide (isoniazid), a key antitubercular drug, is synthesized via:

Reaction with Hydrazine Hydrate

Reaction:
NC5H4CO2H+N2H4H2ONC5H4CONHNH2+H2O\text{NC}_5\text{H}_4\text{CO}_2\text{H}+\text{N}_2\text{H}_4\cdot \text{H}_2\text{O}\rightarrow \text{NC}_5\text{H}_4\text{CONHNH}_2+\text{H}_2\text{O}

  • Solvent System: n-Butanol + toluene (acts as a water entrainer) .

  • Conditions: Reflux at 110–170°C for 10–30 hours .

  • Yield: >90% after purification .

Biochemical Activation

Isoniazid is enzymatically converted to isonicotinyl-NAD by Mycobacterium tuberculosis catalase-peroxidase (KatG):
Reaction:
INH+NAD+KatG Mn2+,O2IN NAD+N2H4\text{INH}+\text{NAD}^+\xrightarrow{\text{KatG Mn}^{2+},\text{O}_2}\text{IN NAD}+\text{N}_2\text{H}_4

  • Key Intermediate: Superoxide radical (O2\text{O}_2^-) facilitates hydrazine elimination .

  • Rate Enhancement: KatG increases reaction rate by >7-fold .

C–H Functionalization via Palladium Catalysis

This compound undergoes regioselective arylation at the 3-position using Pd catalysts:

Mono-Arylation

Reaction:
NC5H4CO2R+Ar BrPd OAc 2,PCy3Ar NC5H3CO2R\text{NC}_5\text{H}_4\text{CO}_2\text{R}+\text{Ar Br}\xrightarrow{\text{Pd OAc }_2,\text{PCy}_3}\text{Ar NC}_5\text{H}_3\text{CO}_2\text{R}

  • Directing Group: NN-(3,5-dimethylphenyl) amide enhances mono-selectivity .

  • Conditions: Toluene, 130°C, 48 hours .

Table 1: Arylation Yields with Different Directing Groups

Directing GroupYield (%)Mono:Di Ratio
NN-(Perfluorophenyl)302:1
NN-(3,5-Dimethylphenyl)858:1

Data source:

MOF Assembly

Reaction:
NC5H4CO2+Mn+[M(NC5H4CO2)n]\text{NC}_5\text{H}_4\text{CO}_2^-+\text{M}^{n+}\rightarrow [\text{M}(\text{NC}_5\text{H}_4\text{CO}_2)_n]

  • Metals Used: Zn²⁺, Cu²⁺, Fe³⁺ .

  • Applications: Gas storage, catalysis .

Thermal Decomposition

  • Onset Temperature: 308.8°C at 1.022 hPa .

  • Products: CO₂, NOₓ, and pyridine derivatives .

Hydrolysis

  • pH Sensitivity: Stable in neutral conditions but hydrolyzes in strong acids/bases .

Scientific Research Applications

Antimycobacterial Activity

Isonicotinic acid and its derivatives have been extensively studied for their antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).

Case Study: Synthesis of this compound Hydrazide Derivatives

A series of this compound hydrazide derivatives were synthesized and tested for their in vitro activity against Mtb. Among these, certain derivatives showed enhanced efficacy compared to the standard drug isoniazid (INH). For instance, this compound-N'-octadecanoyl hydrazide exhibited superior activity against Mtb strains, highlighting the potential for developing new TB treatments based on these derivatives .

Table 1: Antimycobacterial Activity of this compound Derivatives

CompoundActivity Against MtbComparison to Isoniazid
Derivative 1HighMore effective
Derivative 2ModerateComparable
Derivative 3LowLess effective

Anti-Inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Recent studies have synthesized various this compound derivatives that demonstrate significant anti-inflammatory activity.

Case Study: In Vitro Anti-Inflammatory Screening

One study reported that a specific this compound derivative exhibited an IC50 value of 1.42 µg/mL, which was eight times more potent than ibuprofen . This finding suggests that this compound derivatives could serve as promising candidates for developing new anti-inflammatory drugs.

Table 2: Anti-Inflammatory Activity of this compound Derivatives

CompoundIC50 Value (µg/mL)Comparison to Ibuprofen
Compound 51.42Eight-fold better
Compound 68.6Comparable
Compound 8b3.7Three-fold better

Anticancer Potential

Research has indicated that this compound may have anticancer properties as well. Studies involving animal models have shown mixed results regarding its effects on tumor development.

Case Study: Tumor Development in Mice

In a study where this compound hydrazide was administered to mice, it was found to induce lung adenomas and malignant lymphomas while paradoxically inhibiting mammary adenocarcinomas . This dual effect suggests that this compound may play a complex role in cancer biology, warranting further investigation.

Mechanism of Action

The mechanism of action of isonicotinic acid and its derivatives varies depending on the specific compound. For instance, isoniazid, a derivative of this compound, is a prodrug that must be activated by bacterial catalase. Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Isonicotinic acid is similar to other pyridinecarboxylic acids, such as:

Uniqueness: this compound is unique due to its position-specific carboxyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and agrochemicals .

Biological Activity

Isonicotinic acid (INA), a derivative of pyridine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis of derivatives, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6_6H6_6N2_2O2_2
  • Molecular Weight : 138.12 g/mol
  • IUPAC Name : Pyridine-4-carboxylic acid

The compound features a pyridine ring with a carboxylic acid group at the 4-position, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimycobacterial Activity : this compound and its derivatives, particularly isoniazid (INH), are well-known for their effectiveness against Mycobacterium tuberculosis. The mechanism involves the inhibition of mycolic acid synthesis, an essential component of the bacterial cell wall. The activation of INH by catalase-peroxidase leads to the formation of reactive intermediates that disrupt cellular processes in M. tuberculosis .
  • Anti-inflammatory Properties : Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. For instance, compounds synthesized from INA exhibited significant inhibition of pro-inflammatory cytokines and showed promise as anti-inflammatory agents .
  • Cytotoxicity and Apoptosis Induction : Some derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines. For example, specific hydrazides derived from INA were found to induce apoptosis and block the cell cycle in cancer cells, indicating potential as anticancer agents .

Synthesis of Derivatives

Numerous derivatives of this compound have been synthesized to enhance its biological activity:

  • Isoniazid Derivatives : These compounds are known for their potent antitubercular activity. Studies have shown that modifications at the 2-position of the pyridine ring can significantly influence their efficacy against M. tuberculosis .
  • Hydrazides and Hydrazones : Various hydrazides derived from this compound have been synthesized and evaluated for their antibacterial and anticancer activities. For example, compounds with alkyl side chains at specific positions have shown improved anti-mycobacterial properties .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound TypeActivity TypeNotable Findings
IsoniazidAntimycobacterialInhibits mycolic acid synthesis; effective against M. tuberculosis .
HydrazidesCytotoxicityInduces apoptosis in cancer cells; blocks cell cycle in G0/G1 phase .
Anti-inflammatory DerivativesAnti-inflammatorySignificant inhibition of pro-inflammatory cytokines; potential alternative to NSAIDs .

Case Study: Antimycobacterial Activity

A study conducted on various this compound hydrazides assessed their Minimum Inhibitory Concentration (MIC) against M. tuberculosis strains. The results indicated that certain derivatives had MIC values comparable to or lower than that of standard treatments, highlighting their potential as new therapeutic agents against tuberculosis .

Case Study: Anti-inflammatory Compounds

In another study, a series of new this compound derivatives were synthesized and tested for anti-inflammatory activity. One compound demonstrated an IC50_{50} value significantly lower than that of ibuprofen, indicating superior efficacy as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing isonicotinic acid derivatives?

  • Methodology : Use direct titration with potassium bromate in acidic media (with KBr) for purity determination . For structural characterization, employ techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray diffraction (XRD) to confirm molecular identity and crystallinity. For polymorphic studies (e.g., isonicotinamide), XRD is critical to distinguish between different solid-state forms .
  • Data Considerations : Report molarity calculations for titrants and purity percentages. Include spectral peaks (e.g., IR carbonyl stretches at ~1700 cm⁻¹) and XRD lattice parameters in supplementary materials.

Q. How can this compound be utilized in spectrophotometric assays for environmental analysis?

  • Methodology : Apply the this compound-barbituric acid or this compound-pyrazolone methods for cyanide detection. Under weakly acidic conditions, cyanide reacts with chloramine T to form cyanogen chloride, which then couples with this compound to produce chromophores measurable at 600 nm or 638 nm .
  • Experimental Design : Optimize pH (neutral for pyrazolone method), reagent concentrations, and reaction times. Validate with standard cyanide solutions and account for interference from sulfides or thiocyanates.

Q. What are the key steps to ensure reproducibility in synthesizing this compound-based coordination polymers?

  • Methodology : Use secondary building units (SBUs) with carboxylate linkers. For example, combine this compound with metal ions (e.g., Fe³⁺, Cu²⁺) under solvothermal conditions. Characterize porosity via gas adsorption (BET analysis) and stability via thermogravimetric analysis (TGA) .
  • Critical Parameters : Control reaction temperature, solvent polarity, and ligand-to-metal ratios. Document crystallization kinetics to ensure consistent framework topology.

Advanced Research Questions

Q. How does this compound enhance the stability of perovskite solar cells?

  • Methodology : Modify electron transport layers (ETLs) by depositing this compound as a self-assembled monolayer (SAM). Use hard X-ray photoelectron spectroscopy (HAXPES) to analyze band offsets and time-resolved microwave conductivity (TRMC) to assess electron extraction efficiency .
  • Data Interpretation : Correlate SAM thickness with power conversion efficiency (PCE) retention over time (e.g., ~100% PCE retention after 6 months). Compare interface energetics with/without this compound using UPS/XPS.

Q. What mechanistic insights exist into the enzymatic biotransformation of isoniazid to this compound?

  • Methodology : Investigate cytochrome P450-catalyzed hydrolysis using in vitro assays with liver microsomes. Employ LC-MS/MS to quantify metabolites and isotopic labeling (e.g., ¹⁴C-isoniazid) to track reaction pathways .
  • Advanced Techniques : Use CRISPR-edited cell lines to knockout specific P450 isoforms (e.g., CYP2E1) and validate their role in the conversion.

Q. How can computational modeling predict the polymorphic behavior of this compound derivatives?

  • Methodology : Apply density functional theory (DFT) to calculate lattice energies and molecular dynamics (MD) simulations to assess packing efficiencies. Validate predictions with experimental XRD and differential scanning calorimetry (DSC) data .
  • Challenges : Address discrepancies between simulated and observed polymorphs by refining force fields or incorporating solvent effects.

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework be adapted to structure hypotheses in this compound research?

  • Application Example :

  • P (Population): Catalytic systems using this compound ligands.
  • I (Intervention): Introduction of fluorine substituents to modify ligand electronic properties.
  • C (Comparison): Unmodified vs. fluorinated ligands in CO₂ reduction catalysis.
  • O (Outcome): Faradaic efficiency and turnover frequency.
  • T (Time): Stability over 100 catalytic cycles.
    • Rationale : This format ensures hypothesis specificity and aligns with systematic review criteria for meta-analysis .

Q. What criteria (e.g., FINER) should guide the prioritization of this compound research topics?

  • Evaluation Framework :

  • Feasibility : Access to advanced characterization tools (e.g., synchrotron XRD).
  • Novelty : Exploring understudied applications (e.g., antimicrobial metal-organic frameworks).
  • Ethics : Safe handling of toxic intermediates (refer to SDS guidelines ).
  • Relevance : Alignment with SDGs (e.g., affordable clean energy via solar cell research).

Q. Data Presentation and Reproducibility Guidelines

  • Supplementary Information : Provide crystallographic data (CIF files), raw titration curves, and spectral datasets in repositories like Zenodo.
  • Reproducibility Checklist : Specify reaction scales, instrument calibration details, and error margins (e.g., ±2% for purity assays).

Properties

IUPAC Name

pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBYWOBDOCUKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020757
Record name Isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Isonicotinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21060
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00789 [mmHg]
Record name Isonicotinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21060
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

55-22-1, 163751-04-0
Record name 4-Pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, radical ion(1+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163751-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonicotinic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISONICOTINIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridinecarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISONICOTINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8SYN761TQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isonicotinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 100-ml. inner capacity stainless steel autoclave of a shaker type is charged with 22.0 grams (0.179 mol) of 4-pyridyl formate. Further piperidine of 1.0 mol as solvent and nickel bicarbonate of 0.045 mol and magnesium iodate of 0.050 mol as catalyst, are added thereto per mol of starting formic acid ester. Carbon monoxide is introduced into the autoclave under pressure. The reaction is conducted for 2.0 hours at 260° C. and 500 kg./cm.2 gauge. After termination of the reaction, the autoclave is cooled and the reaction product is taken away therefrom. The unreacted 4-pyridyl formate is distilled off. Further distillation of the remaining liquor gives pyridine-4-carboxylic acid in a yield of 4.43 grams (0.036 mol) corresponding to a conversion of 20.1% based on the starting formic acid ester.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-pyridyl formate
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
formic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A sodium or potassium salt of allyl alcohol, benzyl alcohol, or substituted benzyl alcohol is dissolved in a solvent that does not affect the reaction, such as tetrahydrofuran, toluene, and dimethylformamide, and preferably dimethylformamide. A sodium salt of 2,6-dichloroisonicotinic acid is added to the resulting solution at room temperature. The resulting mixture is stirred at 60 to 100° C. for 2 to 24 hours. The mixture is allowed to react, preferably, at 80° C. for 4 hours. Here, 2 to 10 equivalent, and preferably 4 equivalent amount of alcoholate is used relative to a sodium salt of 2,6-dichloroisonicotinic acid. After the reaction has completed, water is added to the reaction product, and a water layer is separated using ethyl acetate or a like solvent. The pH of the water layer is adjusted to 5 to 6 using 1N-hydrochloric acid or acetic acid. The result is subjected to extraction using ethyl acetate, a mixed solvent of ethyl acetate and n-hexane, toluene, or the like. The extract is dried over sodium sulfate, magnesium sulfate, etc., and then concentrated to obtain an isonicotinic acid derivative of allyloxy, benzyloxy, or substituted benzyloxy (2)(in the present specification, the isonicotinic acid derivative of allyloxy, benzyloxy, or substituted benzyloxy (2) may be referred to as isonicotinic acid derivative (2)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
substituted benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

Solubility of the isonicotinic acid in pure water was measured as less than 1 wt %. Impressively, isonicotinic acid formed a saturated solution at 21 wt% acid, 35 wt% water, and 39 wt% gamma-picoline.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The title compound is prepared in analogy to 2-methyl-6-(2-methyl-propyl)-isonicotinic acid using 2,4,6-triisopropenyl-cyclotriboroxane; LC-MS: tR=0.23 min; [M+1]+=180.44.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4,6-triisopropenyl-cyclotriboroxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate (562 mg, 2.66 mmol), dioxane (6 mL) and NaOH (7.1 mL of 1 M, 7.1 mmol) were combined and the mixture was heated at 80° C. for 50 min. The solvent was evaporated under reduced pressure and the residue was dissolved in water before it was washed with EtOAc (3×). The aqueous layer was acidified with 1N HCl and was washed with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and the solvent was evaporated under reduced pressure to yield 242-methoxyethoxy)pyridine-4-carboxylic acid (457 mg, 87%) as a white solid. ESI-MS m/z calc. 197.2, found 198.3 (M+1)+; Retention time: 0.66 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 13.64 (s, 1H), 8.32 (d, J=5.2 Hz, 1H), 7.39 (d, J=5.2 Hz, 1H), 7.18 (s, 1H), 4.51-4.27 (m, 2H), 3.78-3.54 (m, 2H), 3.30 (s, 3H).
Name
Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate
Quantity
562 mg
Type
reactant
Reaction Step One
Name
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Isonicotinic acid
Isonicotinic acid
Isonicotinic acid
Isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.